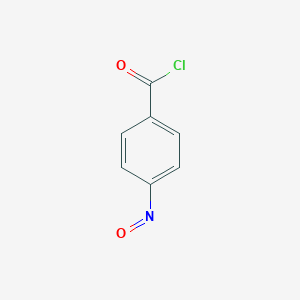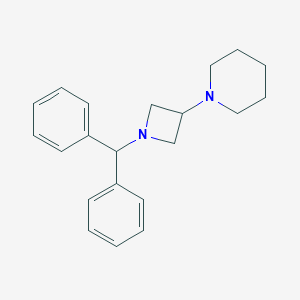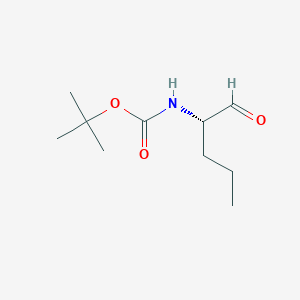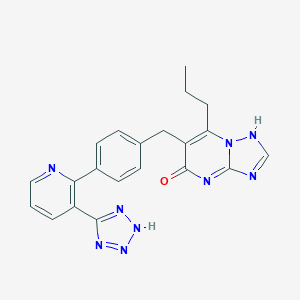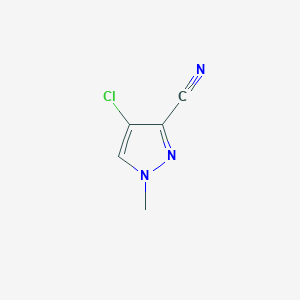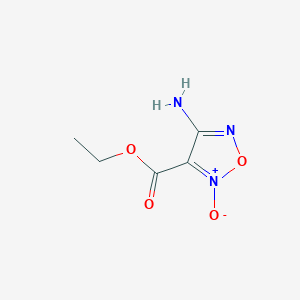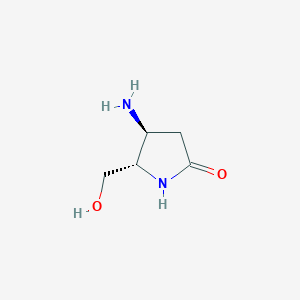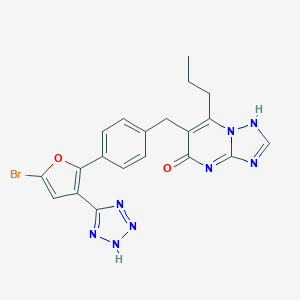
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- involves the inhibition of specific enzymes and receptors that are involved in the pathogenesis of diseases. The chemical compound binds to these enzymes and receptors, preventing them from carrying out their normal functions. This leads to a decrease in the activity of these enzymes and receptors, which in turn leads to a reduction in disease symptoms.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- have been studied extensively in animal models. Scientific research has shown that this chemical compound exhibits potent antitumor, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- in lab experiments is its potent inhibitory activity against specific enzymes and receptors. This makes it a valuable tool for studying the role of these enzymes and receptors in disease pathogenesis. However, one of the limitations of using this chemical compound in lab experiments is its potential toxicity, which can affect the results of the experiments.
Direcciones Futuras
There are several future directions for the research and development of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl-. One direction is to further explore its potential applications in the treatment of various diseases, particularly cancer and neurodegenerative diseases. Another direction is to study its toxicity and safety profile in more detail, which will be important for its eventual clinical use. Additionally, the development of new synthesis methods for this chemical compound may also be an area of future research.
Métodos De Síntesis
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- involves a multi-step process that starts with the preparation of the starting materials. The synthesis involves the reaction of 7-propyl-1,2,4-triazolo[1,5-a]pyrimidin-5-amine with 4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)benzaldehyde in the presence of a suitable catalyst. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- has potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Scientific research has shown that this chemical compound exhibits potent inhibitory activity against certain enzymes and receptors that are involved in the pathogenesis of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
168153-01-3 |
|---|---|
Nombre del producto |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- |
Fórmula molecular |
C20H17BrN8O2 |
Peso molecular |
481.3 g/mol |
Nombre IUPAC |
6-[[4-[5-bromo-3-(2H-tetrazol-5-yl)furan-2-yl]phenyl]methyl]-7-propyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H17BrN8O2/c1-2-3-15-13(19(30)24-20-22-10-23-29(15)20)8-11-4-6-12(7-5-11)17-14(9-16(21)31-17)18-25-27-28-26-18/h4-7,9-10H,2-3,8H2,1H3,(H,22,23,24,30)(H,25,26,27,28) |
Clave InChI |
RBFOJUXCJSVZJC-UHFFFAOYSA-N |
SMILES isomérico |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=C(O4)Br)C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=C(C=C(O4)Br)C5=NNN=N5 |
SMILES canónico |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=C(O4)Br)C5=NNN=N5 |
Sinónimos |
3-[[4-[5-bromo-3-(2H-tetrazol-5-yl)-2-furyl]phenyl]methyl]-2-propyl-1, 5,7,9-tetrazabicyclo[4.3.0]nona-2,5,7-trien-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



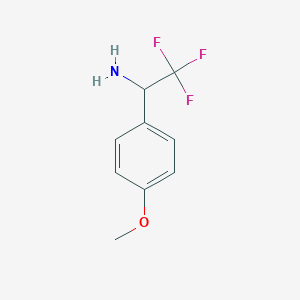
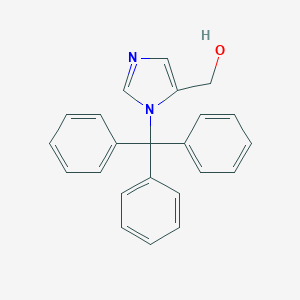
![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)

![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)
